molecular formula C2H3Br2NO3 B1329649 2,2-Dibromo-2-nitroethanol CAS No. 69094-18-4

2,2-Dibromo-2-nitroethanol

Cat. No. B1329649
CAS RN: 69094-18-4
M. Wt: 248.86 g/mol
InChI Key: FMNZAHDAULEOSO-UHFFFAOYSA-N
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Description

2,2-Dibromo-2-nitroethanol (DBNE) is a compound that belongs to the bromine compounds . It is an efficient antiseptic fungicide and is widely used in industrial circulating water, industrial cooling water, electricity, and the oil industry as an algae sterilization agent .


Molecular Structure Analysis

The molecular formula of 2,2-Dibromo-2-nitroethanol is C2H3Br2NO3 . It has an average mass of 248.858 Da and a monoisotopic mass of 246.847946 Da . The InChI representation of the molecule is InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2 .


Physical And Chemical Properties Analysis

2,2-Dibromo-2-nitroethanol has a density of 2.5±0.1 g/cm³, a boiling point of 244.0±40.0 °C at 760 mmHg, and a flash point of 101.4±27.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 66 Ų .

Scientific Research Applications

Industrial Bactericide and Sulfide Remover

2,2-Dibromo-2-nitroethanol is useful as an industrial bactericide and sulfide remover . It can be used to control bacterial growth in various industrial settings, thereby preventing contamination and maintaining the quality of products.

Water Treatment Chemical

In the field of water treatment, 2,2-Dibromo-2-nitroethanol is effective at controlling microbial growth in water treatment systems . It prevents the buildup of biofilms, reducing the risk of contamination and ensuring the safety of the water supply.

Crosslinking Reagent

2,2-Dibromo-2-nitroethanol can act as a crosslinking reagent . For instance, it can induce scleral tissue cross-linking, which is a process that strengthens the tissue and can be beneficial in certain medical procedures.

Inhibition of Methane Production

Another interesting application of 2,2-Dibromo-2-nitroethanol is its ability to inhibit methane production during in vitro ruminal fermentation . This could have implications for controlling greenhouse gas emissions in agricultural settings.

Production Method

The method for producing 2,2-Dibromo-2-nitroethanol itself is a significant area of research . Improving the yield and efficiency of this process can have a direct impact on the availability and cost of this compound for its various applications.

Analytical Chemistry

The determination of the content of 2,2-Dibromo-2-nitroethanol in various samples is an important aspect of analytical chemistry . This can be done using techniques such as gas chromatography, and is crucial for quality control and regulatory compliance.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also recommended to use spark-proof tools and explosion-proof equipment .

properties

IUPAC Name

2,2-dibromo-2-nitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNZAHDAULEOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073613
Record name Ethanol, 2,2-dibromo-2-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID0073613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-2-nitroethanol

CAS RN

69094-18-4
Record name 2,2-Dibromo-2-nitroethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69094-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-2-nitroethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069094184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2-dibromo-2-nitro-
Source EPA DSSTox
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Record name 2,2-dibromo-2-nitroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-DIBROMO-2-NITROETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,2-Dibromo-2-nitroethanol synthesized?

A1: 2,2-Dibromo-2-nitroethanol is formed as an intermediate in the synthesis of bromopicrin (tribromo nitromethane) from 2-nitroethanol and sodium hypobromite. [] This reaction involves multiple steps, with the rate-determining step being the removal of a proton from 2-nitroethanol. []

Q2: Does 2,2-Dibromo-2-nitroethanol have any known biological activity?

A2: While the provided research doesn't directly test the biological activity of 2,2-Dibromo-2-nitroethanol, it's mentioned as an analogue of bronopol (2-bromo-2-nitropropane-1,3-diol). [] Bronopol and its analogues are known for their antibacterial activity, including against multi-drug resistant bacteria. [] This suggests that 2,2-Dibromo-2-nitroethanol might also possess antibacterial properties, but further research is needed to confirm this.

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